molecular formula C51H35N5Si B12499880 9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)

9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)

Cat. No.: B12499880
M. Wt: 745.9 g/mol
InChI Key: MZZBVCAAWVBQJO-UHFFFAOYSA-N
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Description

9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole): is a complex organic compound with a molecular formula of C48H34N4Si. This compound is known for its unique structural features, which include a triazine core linked to carbazole units and a triphenylsilyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) typically involves multiple steps, starting with the preparation of the triazine core, followed by the introduction of carbazole units and the triphenylsilyl group. Common synthetic routes include:

    Formation of the Triazine Core: This step often involves the reaction of cyanuric chloride with appropriate aromatic amines under controlled conditions.

    Attachment of Carbazole Units: The carbazole units are introduced through nucleophilic substitution reactions, where the triazine core reacts with carbazole derivatives.

    Introduction of Triphenylsilyl Group: The final step involves the attachment of the triphenylsilyl group, typically through a silylation reaction using triphenylsilyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvent systems, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as electrophilic aromatic substitution at the carbazole units or nucleophilic substitution at the triazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation Products: Carbazole-quinone derivatives.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted carbazole and triazine derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.

    Catalysis: It serves as a ligand in catalytic systems for various organic transformations.

Biology:

    Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) is primarily based on its ability to interact with various molecular targets through its functional groups. The triazine core can engage in hydrogen bonding and π-π interactions, while the carbazole units can participate in electron transfer processes. The triphenylsilyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.

Molecular Targets and Pathways:

    Electron Transport: The compound can act as an electron transport material in electronic devices.

    Fluorescence: It can interact with specific biomolecules, leading to changes in its fluorescence properties, which are useful in imaging applications.

Comparison with Similar Compounds

  • 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole
  • 9,9’-[1,4-Phenylene]bis(9H-carbazole)
  • 9,9’-[5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene]bis-9H-carbazole

Uniqueness:

  • Structural Features: The presence of both the triazine core and the triphenylsilyl group in 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) imparts unique electronic and optical properties that are not observed in similar compounds.
  • Applications: Its combination of functional groups makes it particularly suitable for applications in organic electronics and material science, where both stability and electronic properties are crucial.

This detailed article provides a comprehensive overview of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C51H35N5Si

Molecular Weight

745.9 g/mol

IUPAC Name

[3-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]phenyl]-triphenylsilane

InChI

InChI=1S/C51H35N5Si/c1-4-20-37(21-5-1)57(38-22-6-2-7-23-38,39-24-8-3-9-25-39)40-26-18-19-36(35-40)49-52-50(55-45-31-14-10-27-41(45)42-28-11-15-32-46(42)55)54-51(53-49)56-47-33-16-12-29-43(47)44-30-13-17-34-48(44)56/h1-35H

InChI Key

MZZBVCAAWVBQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC(=NC(=N5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19

Origin of Product

United States

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